3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one
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Overview
Description
3-Decyl-2-thioxooxazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. It has gained attention due to its potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-2-thioxooxazolidin-4-one typically involves the reaction of decylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-Decyl-2-thioxooxazolidin-4-one can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Decyl-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ring can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, alkylated, or arylated thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Decyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Thioxooxazolidin-4-one: Lacks the decyl group but shares the core thiazolidinone structure.
3-Phenyl-2-thioxooxazolidin-4-one: Contains a phenyl group instead of a decyl group.
3-Benzyl-2-thioxooxazolidin-4-one: Contains a benzyl group instead of a decyl group.
Uniqueness
3-Decyl-2-thioxooxazolidin-4-one is unique due to the presence of the decyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its efficacy in certain applications compared to its analogs.
Properties
CAS No. |
85877-81-2 |
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Molecular Formula |
C13H23NO2S |
Molecular Weight |
257.39 g/mol |
IUPAC Name |
3-decyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H23NO2S/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-16-13(14)17/h2-11H2,1H3 |
InChI Key |
VGPIOYNRBROEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C(=O)COC1=S |
Origin of Product |
United States |
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